Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products. This particular compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamic acid group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed C-H acyloxylation has also been demonstrated to be effective for the direct benzylation of carboxylic acids with toluene .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide for basic hydrolysis and hydrochloric acid for acidic hydrolysis.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amides.
Scientific Research Applications
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Butyl propionate: Another ester with a similar structure but different alkyl group.
Ethyl butanoate: Similar ester with a different carboxylic acid component.
Methyl butanoate: Similar ester with a different alcohol component.
Uniqueness
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its combination of a pyrrolidine ring and a benzyl ester moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGEPBAMFJQED-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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